1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
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Overview
Description
1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methylsulfanyl groups on the propenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of 2,4-dichlorobenzaldehyde is reacted with a suitable acetophenone derivative in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol solvent, and the mixture is stirred at room temperature until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The presence of chlorine atoms and methylsulfanyl groups can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-3-(4-morpholinyl)prop-2-en-1-one: Similar structure but with a morpholine ring.
1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of methylsulfanyl groups.
Uniqueness
1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is unique due to the presence of two methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2OS2/c1-15-11(16-2)6-10(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUQUVVRKIPPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=C(C=C(C=C1)Cl)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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